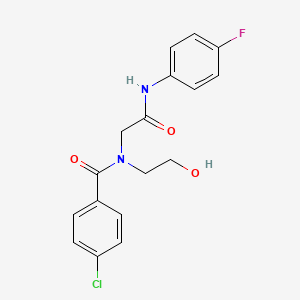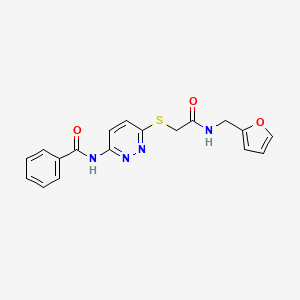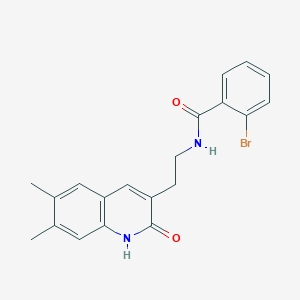
4-(4-isopropylphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. It has two nitrogen atoms at positions 1 and 3 in the ring . The presence of the isopropylphenyl group, phenyl group, and carboxamide group suggest that this compound could have interesting chemical properties and potential applications in medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the pyrimidine ring and various substituents .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The amine group could participate in acid-base reactions, the carboxamide group could undergo hydrolysis, and the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxamide group and the nonpolar aromatic rings .Applications De Recherche Scientifique
Synthesis and Biological Activities
Compounds similar to "4-(4-isopropylphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide" have been synthesized and evaluated for various biological activities. For instance, a series of 1,2,3,4-tetrahydropyrimidine derivatives have been developed as potential biological agents. These compounds were synthesized through reactions involving thiourea and different aromatic aldehydes, followed by cyclocondensation. The synthesized compounds showed significant inhibition against bacterial and fungal growth, highlighting their antimicrobial potential (Akbari et al., 2008).
Chemical Transformations and Catalysis
The chemical versatility of tetrahydropyrimidine derivatives allows for diverse transformations. For example, sodium hydrogen sulfate has been used as a catalyst for synthesizing N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides via the Biginelli reaction. This method provides a non-toxic, cost-effective approach to obtaining these compounds in moderate to high yields, demonstrating the compound's adaptability in synthetic chemistry (Gein et al., 2018).
Antifungal and Antimicrobial Activities
The antifungal and antimicrobial activities of tetrahydropyrimidine derivatives have been explored, with some compounds synthesized showing promising activity against Candida albicans, a common fungal pathogen. This research underscores the potential of these compounds in developing new antifungal therapies (Zamaraeva et al., 2015).
Mécanisme D'action
Mode of Action
Based on its structural similarity to other benzimidazole derivatives, it may act through a mechanism involving electrophilic aromatic substitution . This process involves the formation of a sigma bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton to yield a substituted benzene ring .
Biochemical Pathways
Benzimidazole derivatives are known to interact with a variety of biochemical pathways, including those involved in cell division and protein synthesis .
Pharmacokinetics
The presence of the benzimidazole moiety may influence its bioavailability and metabolic stability .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-methyl-2-oxo-N-phenyl-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-13(2)15-9-11-16(12-10-15)19-18(14(3)22-21(26)24-19)20(25)23-17-7-5-4-6-8-17/h4-13,19H,1-3H3,(H,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFRJZGOFMTHPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)C(C)C)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-isopropylphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2945995.png)
![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-phenylpropan-1-one](/img/structure/B2945996.png)
![3-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-5-(phenylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2945997.png)

![methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]glycinate](/img/structure/B2946002.png)
![Methyl 2-[3-chloro-2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetate](/img/structure/B2946003.png)






![5-[(tert-Butoxy)carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2946016.png)
![3-[(Tert-butoxy)carbonyl]-3-azabicyclo[5.1.0]octane-7-carboxylic acid](/img/structure/B2946017.png)